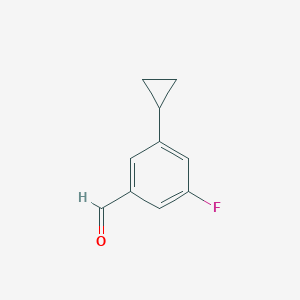

3-Cyclopropyl-5-fluorobenzaldehyde

Description

Properties

CAS No. |

1801739-64-9 |

|---|---|

Molecular Formula |

C10H9FO |

Molecular Weight |

164.18 g/mol |

IUPAC Name |

3-cyclopropyl-5-fluorobenzaldehyde |

InChI |

InChI=1S/C10H9FO/c11-10-4-7(6-12)3-9(5-10)8-1-2-8/h3-6,8H,1-2H2 |

InChI Key |

PTAXRXJJFUZUDM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=CC(=CC(=C2)C=O)F |

Origin of Product |

United States |

Preparation Methods

Halogen Exchange Using Potassium Fluoride

A patent (US5227531A) describes the preparation of fluorobenzaldehydes by halogen exchange of chlorobenzaldehydes with potassium fluoride in high-boiling polar solvents such as sulfolane or 1,3-dimethylimidazolidin-2-one at elevated temperatures (210–215 °C). For example, 2,4-dichlorobenzaldehyde is converted to 2,4-difluorobenzaldehyde in 68% yield under these conditions. This method could be adapted to 3-chloro-5-fluorobenzaldehyde precursors to obtain 3-fluoro-5-fluorobenzaldehyde analogs, which can then be further functionalized.

Grignard Reaction with Fluorobromoarenes

Another approach involves preparing fluorinated benzaldehydes from fluorobromoarenes via Grignard reagents. A Chinese patent (CN105859536B) describes the preparation of 3,4-difluorobenzaldehydes by:

- Forming the arylmagnesium bromide from 3,4-difluorobromobenzene and magnesium in tetrahydrofuran (THF) under controlled temperature.

- Reacting the Grignard reagent with N,N-dimethylformamide (DMF) to introduce the formyl group.

- Quenching and workup to isolate the fluorobenzaldehyde.

This method can be adapted to 3-cyclopropyl-5-fluorobenzaldehyde by starting from appropriately substituted bromofluorobenzenes.

Introduction of the Cyclopropyl Group

The cyclopropyl substituent is typically introduced via:

Suzuki Coupling

Suzuki cross-coupling is a powerful method for attaching cyclopropyl groups to aromatic rings. Starting from a halogenated fluorobenzaldehyde (e.g., 3-bromo-5-fluorobenzaldehyde), the cyclopropylboronic acid or ester can be coupled under palladium catalysis to yield 3-cyclopropyl-5-fluorobenzaldehyde.

Cyclopropanation of Alkenes

Alternatively, cyclopropanation of alkenes bearing fluorobenzaldehyde moieties can be performed using reagents such as sulfonium ylides or Simmons-Smith reagents. For example, the Johnson–Corey–Chaykovsky reaction enables fluorocyclopropanation of alkenes under mild conditions with sulfonium salts and base in 1,4-dioxane under argon atmosphere. Although this method is more commonly used for cyclopropanation of alkenes, it can be adapted for aromatic systems with appropriate functional groups.

Representative Preparation Protocols

Detailed Example: Suzuki Coupling Route

- Starting Material : 3-bromo-5-fluorobenzaldehyde is synthesized or purchased.

- Coupling Reaction : The bromo compound is reacted with cyclopropylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base such as potassium carbonate in a suitable solvent (e.g., toluene or dioxane/water mixture).

- Reaction Conditions : The reaction is typically heated at reflux under inert atmosphere for several hours.

- Workup : After completion, the mixture is cooled, extracted, and purified by column chromatography.

- Outcome : 3-cyclopropyl-5-fluorobenzaldehyde is isolated in moderate to good yield.

Analytical and Purity Considerations

- Nuclear Magnetic Resonance (NMR) : ^1H, ^13C, and ^19F NMR are essential to confirm the substitution pattern and purity.

- Mass Spectrometry (MS) : High-resolution mass spectrometry confirms molecular weight.

- Chromatography : Silica gel column chromatography is commonly employed for purification.

- Yield Optimization : Temperature control during Grignard formation and coupling steps is critical to minimize side reactions and maximize yield.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Halogen exchange | Chlorobenzaldehyde derivatives | Potassium fluoride, sulfolane | High temp (210 °C), stirring | Straightforward fluorination | High temp, long reaction time |

| Grignard formylation | Fluorobromoarene | Mg, THF, DMF | Low temp (0–10 °C) | Good control over aldehyde placement | Sensitive to moisture, requires inert atmosphere |

| Suzuki coupling | Halogenated fluorobenzaldehyde | Cyclopropylboronic acid, Pd catalyst | Reflux, inert atmosphere | High selectivity, mild conditions | Requires Pd catalyst, boronic acid availability |

| Cyclopropanation | Fluoro-substituted alkenes | Sulfonium salt, NaH | Room temp, inert atmosphere | Stereoselective, versatile | Limited to alkene substrates |

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-5-fluorobenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: 3-Cyclopropyl-5-fluorobenzoic acid.

Reduction: 3-Cyclopropyl-5-fluorobenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Cyclopropyl-5-fluorobenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Cyclopropyl-5-fluorobenzaldehyde exerts its effects involves interactions with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. The fluorine atom can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

3-Chlorobenzaldehyde

- Substituents : Chlorine at the 3-position.

- Molecular Weight : 140.57 g/mol (CAS 587-04-2) .

- Hazards : Causes skin and eye irritation; first aid measures include immediate washing with water and medical consultation for ingestion or inhalation .

- Electronic Effects : Chlorine’s moderate electronegativity and larger atomic size compared to fluorine result in weaker electron-withdrawing effects but greater steric hindrance.

5-Fluorobenzaldehyde

- Substituents : Fluorine at the 5-position.

- Electronic Effects : Fluorine’s strong electron-withdrawing nature reduces electron density at the aldehyde group, enhancing electrophilicity. This contrasts with 3-Cyclopropyl-5-fluorobenzaldehyde, where the cyclopropyl group may partially offset fluorine’s electronic effects.

3-Cyclopropylbenzaldehyde

- Substituents : Cyclopropyl at the 3-position.

Data Tables

Table 1: Physical and Chemical Properties

Table 2: Reactivity Comparison

Research Findings

Electronic Effects : The fluorine atom in 3-Cyclopropyl-5-fluorobenzaldehyde increases the aldehyde’s electrophilicity, favoring reactions like nucleophilic aromatic substitution. However, the cyclopropyl group may reduce solubility in polar solvents due to hydrophobicity.

This contrasts with 3-Chlorobenzaldehyde, where chlorine’s smaller size allows milder steric effects .

Safety Profile : While 3-Chlorobenzaldehyde requires stringent safety protocols for skin/eye exposure , the fluorine and cyclopropyl groups in the target compound might alter toxicity, though experimental data are lacking.

Q & A

Basic: What are the standard synthetic routes for 3-Cyclopropyl-5-fluorobenzaldehyde, and how do reaction conditions affect yield?

Answer:

The synthesis of 3-Cyclopropyl-5-fluorobenzaldehyde typically involves:

- Friedel-Crafts alkylation or cross-coupling reactions to introduce the cyclopropyl group onto a fluorobenzaldehyde backbone.

- Catalytic systems : Palladium-based catalysts (e.g., Pd(PPh₃)₄) are often used for Suzuki-Miyaura coupling, while Lewis acids like AlCl₃ may facilitate electrophilic substitution .

- Reaction optimization : Temperature (60–100°C), solvent polarity (e.g., DMF or THF), and stoichiometry of cyclopropyl reagents (e.g., cyclopropylboronic acid) critically influence yield. For example, excess boronic acid (1.2–1.5 eq.) improves coupling efficiency .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization is recommended to isolate the product .

Advanced: How does the cyclopropyl substituent alter the electronic and steric properties of 3-Cyclopropyl-5-fluorobenzaldehyde compared to methyl or chloro analogs?

Answer:

- Electronic effects : The cyclopropyl group induces ring strain , leading to unique electron-withdrawing/donating behavior. Computational studies (DFT) suggest its sp³-hybridized carbons create a hyperconjugative effect, modulating the benzaldehyde’s electrophilicity at the aldehyde position .

- Steric effects : The cyclopropane ring’s rigid geometry restricts rotational freedom, potentially hindering nucleophilic attacks at the ortho position. This contrasts with bulkier groups (e.g., tert-butyl), which may block reactivity entirely .

- Comparative reactivity : Fluorine’s electronegativity enhances aldehyde activation, while cyclopropyl’s strain may accelerate ring-opening reactions in acidic or oxidative conditions, requiring careful pH control during derivatization .

Basic: What spectroscopic techniques are most reliable for characterizing 3-Cyclopropyl-5-fluorobenzaldehyde, and how are peaks assigned?

Answer:

- ¹H/¹³C NMR :

- ¹⁹F NMR : A singlet near δ -110 ppm confirms the fluorine substituent’s position .

- IR Spectroscopy : A strong C=O stretch at ~1700 cm⁻¹ and C-F stretch at 1220–1250 cm⁻¹ validate functional groups .

Advanced: How can researchers resolve contradictory data in regioselective functionalization of 3-Cyclopropyl-5-fluorobenzaldehyde?

Answer:

Contradictions often arise from competing reaction pathways (e.g., aldehyde vs. cyclopropyl reactivity). Strategies include:

- Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products (e.g., aldehyde oxidation), while higher temperatures may stabilize cyclopropyl ring-opening intermediates .

- Computational modeling : Use tools like Gaussian or ORCA to predict transition states and identify dominant pathways. For example, Fukui indices can map electrophilic/nucleophilic sites .

- Isotopic labeling : Deuterated analogs help track reaction mechanisms (e.g., via ²H NMR) to confirm regioselectivity .

Basic: What are the stability considerations for storing 3-Cyclopropyl-5-fluorobenzaldehyde, and how can degradation be minimized?

Answer:

- Storage conditions :

- Degradation markers : Monitor via HPLC for byproducts like 3-cyclopropyl-5-fluorobenzoic acid (oxidation) or dimerization products .

Advanced: How can 3-Cyclopropyl-5-fluorobenzaldehyde serve as a precursor for bioactive molecule synthesis?

Answer:

- Pharmaceutical intermediates :

- Biological assays : Use SPR (surface plasmon resonance) to evaluate binding affinity of derived compounds to target proteins (e.g., kinases) .

Basic: What safety protocols are critical when handling 3-Cyclopropyl-5-fluorobenzaldehyde?

Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods due to potential volatile degradation products (e.g., HF under acidic conditions) .

- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced: How do solvent polarity and proticity affect the reactivity of 3-Cyclopropyl-5-fluorobenzaldehyde in nucleophilic additions?

Answer:

- Polar aprotic solvents (e.g., DMSO, DMF): Stabilize transition states via dipole interactions, accelerating nucleophilic attacks at the aldehyde .

- Protic solvents (e.g., MeOH, H₂O): Hydrogen bonding with the aldehyde oxygen reduces electrophilicity, slowing reactions like Grignard additions .

- Solvent-free conditions : Ball milling or microwave irradiation can enhance reaction rates and selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.